molecular formula C10H17NO2 B8321782 Ethyl (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate

Ethyl (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate

Cat. No. B8321782
M. Wt: 183.25 g/mol
InChI Key: AIXZCAZHXBHDQB-UHFFFAOYSA-N
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Patent
US08193378B2

Procedure details

To a solution of ethyl (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate (2.05 g) in dichloroethane (14 mL) was added 1-chloroethyl-chloroformate (1.5 mL) at 0° C. The reaction liquid was heated and refluxed for 2.5 hours, and then concentrated under reduced pressure. The residue was dissolved in MeOH (14 mL), and heated and refluxed for 1 hour. After concentration under reduced pressure, the residue was purified by amino column chromatography (chloroform:methanol=100:0 to 80:20) to obtain ethyl 1,2,3,6-tetrahydropyridin-4-ylacetate (130 mg) as a brown liquid.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]1[CH2:7][CH:6]=[C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:4][CH2:3]1.ClC(OC(Cl)=O)C>ClC(Cl)C>[NH:2]1[CH2:3][CH:4]=[C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
CN1CCC(=CC1)CC(=O)OCC
Name
Quantity
1.5 mL
Type
reactant
Smiles
ClC(C)OC(=O)Cl
Name
Quantity
14 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2.5 hours
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (14 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by amino column chromatography (chloroform:methanol=100:0 to 80:20)

Outcomes

Product
Name
Type
product
Smiles
N1CCC(=CC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: CALCULATEDPERCENTYIELD 6.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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